Carbonic Anhydrase Inhibition Class-Level Potency Inference vs. Acetazolamide
No direct head-to-head enzymatic assay data for 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide was located in primary literature. However, closely related 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives consistently exhibit nanomolar to submicromolar CA-II inhibition (e.g., the acetamide-bridged analog 5a showed IC50 = 16.7 nM against CA-II with a CA-I/CA-II selectivity ratio of 54.3) [1]. The target compound retains the essential zinc-binding sulfamoyl moiety and 5-amino-thiadiazole core, suggesting comparable class-level inhibitory potential, but quantitative confirmation is currently absent from the public domain.
| Evidence Dimension | Carbonic anhydrase II (CA-II) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not available (no reported data) |
| Comparator Or Baseline | Closest structurally characterized analog 5a: IC50 = 16.7 nM against CA-II |
| Quantified Difference | Cannot be calculated |
| Conditions | Stopped-flow CO2 hydration assay, pH 7.5, 20 mM HEPES buffer |
Why This Matters
Until direct experimental data for the target compound are generated, procurement decisions must rely on structurally analogous evidence, acknowledging that even minor substituent changes can shift isoform selectivity by orders of magnitude.
- [1] Zhang Y et al. 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. ChemMedChem. 2020;15(10):857-868. doi:10.1002/cmdc.202000067 View Source
